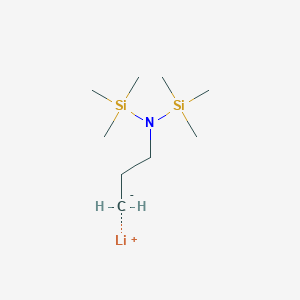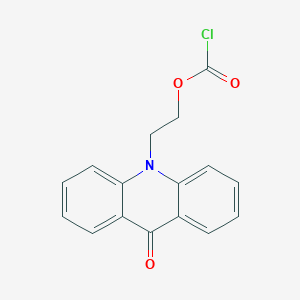
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- is an organic compound with a complex structure that includes both aliphatic and cyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the reaction of ethylene with propionyl chloride, aluminum trichloride, and carbon disulfide . This method leverages the reactivity of these reagents to form the desired compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1-phenyl-1-penten-3-one: This compound shares a similar structure but includes a phenyl group instead of a cyclohexenyl group.
1-Pentene, 3,3-dimethyl-: A simpler analog with fewer functional groups.
Uniqueness
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- is unique due to its combination of aliphatic and cyclic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
597533-64-7 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-(4-methylcyclohex-3-en-1-yl)pent-4-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-14(3,4)10-13(15)12-8-6-11(2)7-9-12/h5-6,12H,1,7-10H2,2-4H3 |
Clave InChI |
ALZPKIVIXJIXCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C(=O)CC(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)



![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)


![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)


![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)

